![molecular formula C20H22ClFN4O B2646648 2-chloro-4-fluoro-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide CAS No. 1903163-98-3](/img/structure/B2646648.png)
2-chloro-4-fluoro-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonists and Insomnia Treatment
Benzamide derivatives, particularly those acting as orexin receptor antagonists, have been explored for their therapeutic potential in treating insomnia. For example, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrates the disposition and metabolism characteristics in humans following oral administration, emphasizing its role in insomnia treatment through orexin 1 and 2 receptor antagonism. The study illustrates the pharmacokinetic profile, including absorption, metabolism, and excretion pathways, crucial for understanding the drug's efficacy and safety (Renzulli et al., 2011).
Insect Repellency
Piperidine compounds have been evaluated for their efficacy as insect repellents. A study comparing the effectiveness of various compounds, including piperidine derivatives, against Aedes communis (mosquito) and Simulium venustum (black fly), showcases the potential of these compounds in developing effective repellent formulations. The research highlighted the significant repellency effects, contributing to the understanding of chemical protection against insect bites and related diseases (Debboun et al., 2000).
Cancer Therapeutics
Fluoropyrimidines, including fluorinated benzamide derivatives, are extensively studied for their anticancer properties. A pharmacokinetic study of S-1, an oral fluoropyrimidine containing a 5-fluorouracil prodrug, highlights its application in treating advanced malignancies. This research demonstrates the feasibility, therapeutic index, and evidence of anticancer activity, emphasizing the compound's role in enhancing the effectiveness of 5-FU administered orally (Chu et al., 2004).
Sigma Receptor Scintigraphy in Cancer Diagnosis
Sigma receptors, targeted by specific benzamide derivatives, have been explored for their potential in cancer diagnostics. A study utilizing N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for scintigraphic detection of primary breast cancer in humans showcases the application of these compounds in non-invasive cancer detection methods, providing a novel approach to diagnosing and monitoring disease progression (Caveliers et al., 2002).
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O/c21-17-12-14(22)5-6-16(17)20(27)23-15-7-9-26(10-8-15)19-11-13-3-1-2-4-18(13)24-25-19/h5-6,11-12,15H,1-4,7-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZAGXRRMUXSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.